20-Hidroxicolesterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

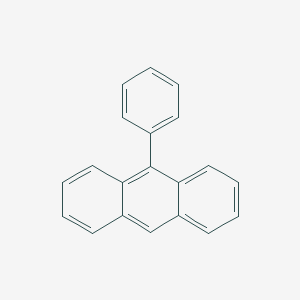

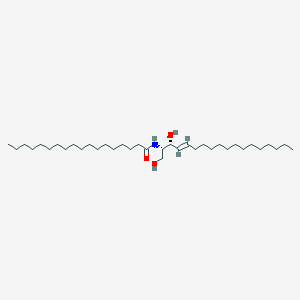

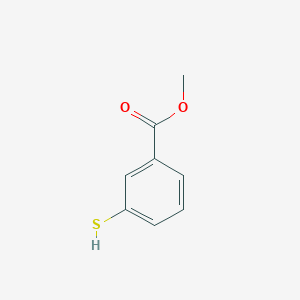

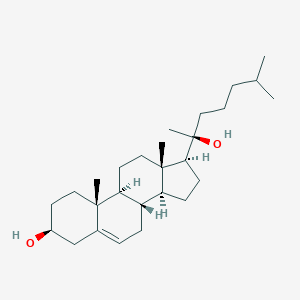

20-hydroxycholesterol is an oxysterol that is cholesterol substituted by a hydroxy group at position 20. It has a role as a human metabolite and a mouse metabolite. It is a 20-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid.

20-Hydroxycholesterol is a natural product found in Bombyx mori and Homo sapiens with data available.

Aplicaciones Científicas De Investigación

Ciencia Avícola

20S se ha estudiado por sus efectos en la proliferación y diferenciación de las células satélite en los pollos de engorde . Las células satélite son cruciales para el crecimiento y la regeneración muscular. El estudio encontró que 20S podría influir potencialmente en la proliferación y diferenciación de estas células, lo que podría tener implicaciones para la industria avícola .

Diferenciación Osteogénica

20S es conocido como uno de los derivados del colesterol osteogénico de origen natural debido a su capacidad de inducir la diferenciación osteogénica . Esto significa que puede estimular la transformación de ciertas células en células formadoras de hueso, lo que podría tener aplicaciones potenciales en el tratamiento de enfermedades o lesiones óseas .

Quimioproteómica

20S se ha utilizado en quimioproteómica, un campo de investigación que estudia las interacciones entre proteínas y moléculas pequeñas como 20S . Se desarrolló una sonda quimioproteómica estructuralmente precisa para 20S para proporcionar un mapa de sus objetivos en todo el proteoma en las membranas de células vivas . Esto podría ayudar a exponer nuevas dimensiones de la actividad de OHC e identificar objetivos procesables para la terapia molecular .

Respuesta Inmune

Las investigaciones han demostrado que las proteínas que interactúan con 20S se agrupan con procesos específicos en la respuesta inmune . <a data-citationid="d922da67-7e5f-09bb-f03c-940cc785ad6c-30-group" h="ID=SERP,5015.1" href="https://www.researchgate.net/publication/346668001_

Mecanismo De Acción

Target of Action

20-Hydroxycholesterol (20S-OHC) is a human metabolite of cholesterol . It has been identified as an endogenous ligand for the sigma-2 receptor , which had previously been considered an orphan receptor . This receptor is known to play a role in various cellular processes, including cell proliferation and survival .

Mode of Action

20S-OHC has been found to be an allosteric activator of the Hedgehog signaling pathway . This means that it binds to a site on the receptor that is distinct from the primary active site, leading to a change in the receptor’s conformation and enhancing its activity . This interaction with the Hedgehog signaling pathway has implications in cancer research .

Biochemical Pathways

The primary biochemical pathway affected by 20S-OHC is the Hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, growth, and survival . By acting as an allosteric activator of this pathway, 20S-OHC can influence these cellular processes .

Pharmacokinetics

As a cholesterol metabolite, it is likely that it follows similar metabolic pathways as cholesterol .

Result of Action

The activation of the Hedgehog signaling pathway by 20S-OHC can lead to changes in cell differentiation, growth, and survival . This has potential implications in various health conditions, including cancer . For example, the activation of this pathway has been associated with the proliferation of cancer cells .

Action Environment

The action of 20S-OHC can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the activity of the Hedgehog signaling pathway . Additionally, changes in the cellular environment, such as alterations in pH or temperature, could potentially influence the stability and efficacy of 20S-OHC .

Análisis Bioquímico

Biochemical Properties

20-Hydroxycholesterol has been found to be an allosteric activator of the Hedgehog signaling pathway . This pathway is crucial for many aspects of development, cell differentiation, and tissue polarity . It interacts with proteins such as Smoothened (Smo), a G protein-coupled receptor that is a key player in the Hedgehog signaling pathway .

Cellular Effects

20-Hydroxycholesterol has been shown to have effects on various types of cells. For instance, it has been found to inhibit the proliferation and differentiation of chicken satellite cells at high concentrations . It also plays a role in the regulation of muscle development, which is crucial for maintaining efficient growth and development in meat-type chickens .

Molecular Mechanism

20-Hydroxycholesterol exerts its effects at the molecular level through several mechanisms. It acts as an allosteric activator of the Smoothened protein, which is part of the Hedgehog signaling pathway . This activation has implications in cancer research .

Temporal Effects in Laboratory Settings

Oxysterols, including 20-Hydroxycholesterol, are known to play key roles in central nervous system functioning, immune cell response, cell death, or migration and are involved in age-related diseases, cancers, autoimmunity, or neurological disorders .

Dosage Effects in Animal Models

Studies on related oxysterols have shown that they can have varying effects at different dosages .

Metabolic Pathways

20-Hydroxycholesterol is involved in the cholesterol metabolism pathway . It is a product of the oxidation of cholesterol and plays a role in the regulation of cholesterol homeostasis .

Transport and Distribution

20-Hydroxycholesterol is transported to the Golgi apparatus in a process that depends on ATP levels, temperature, and lysosome function . This suggests that it may be distributed within cells through a vesicular pathway .

Subcellular Localization

20-Hydroxycholesterol selectively accumulates in the Golgi membrane . This subcellular localization may influence its activity or function within the cell .

Propiedades

Número CAS |

516-72-3 |

|---|---|

Fórmula molecular |

C27H46O2 |

Peso molecular |

402.7 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1 |

Clave InChI |

MCKLJFJEQRYRQT-MGNSQDQZSA-N |

SMILES isomérico |

CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |

SMILES |

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

SMILES canónico |

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Apariencia |

Assay:≥98%A crystalline solid |

| 516-72-3 | |

Descripción física |

Solid |

Sinónimos |

(20S)-20-hydroxycholesterol (20S)-cholest-5-ene-3 beta,20-diol 20 alpha-hydroxycholesterol 20-hydroxycholesterol 20-hydroxycholesterol, (3beta,20 xi)-isomer 20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer 20alpha-hydroxycholesterol 20R-hydroxycholesterol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.